2-(4-Benzylpiperazin-1-yl)phenol
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Overview
Description
2-(4-Benzylpiperazin-1-yl)phenol is an organic compound that features a phenol group attached to a piperazine ring, which is further substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)phenol typically involves the reaction of 4-benzylpiperazine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 4-benzylpiperazine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the phenol group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the piperazine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced derivatives of the piperazine ring or phenol group.
Substitution: Halogenated phenols or other substituted derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials or as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds or participate in π-π interactions, while the piperazine ring can interact with various biological macromolecules. The benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)phenol: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-Methylpiperazin-1-yl)phenol: Similar structure but with a methyl group instead of a benzyl group.
2-(4-Benzylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
2-(4-Benzylpiperazin-1-yl)phenol is unique due to the presence of both a phenol group and a benzyl-substituted piperazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKDWNGSLXDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429176 |
Source
|
Record name | 2-(4-benzylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78357-73-0 |
Source
|
Record name | 2-(4-benzylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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